molecular formula C25H25N5O4S B2437332 1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide CAS No. 941249-65-6

1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

Cat. No.: B2437332
CAS No.: 941249-65-6
M. Wt: 491.57
InChI Key: HEXKFABCZJRPKP-UHFFFAOYSA-N
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Description

1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is a complex organic compound that features multiple functional groups, including a cyano group, an oxazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide typically involves multi-step organic synthesis. The process might include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the cyano group via nucleophilic substitution.
  • Coupling of the piperidine ring with the oxazole derivative.
  • Sulfonylation of the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to modify the cyano group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazole derivatives, piperidine-containing molecules, and sulfonylated phenyl compounds. Examples could be:

  • 1-(4-cyano-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole
  • Piperidine-4-carboxamide derivatives
  • Sulfonylphenyl oxazole compounds

Uniqueness

The uniqueness of 1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[4-cyano-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c26-15-22-25(29-12-9-18(10-13-29)23(27)31)34-24(28-22)19-5-7-21(8-6-19)35(32,33)30-14-11-17-3-1-2-4-20(17)16-30/h1-8,18H,9-14,16H2,(H2,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKFABCZJRPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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